![molecular formula C17H17NO3 B2840503 Methyl 3-[(2-phenylethyl)carbamoyl]benzoate CAS No. 925159-24-6](/img/structure/B2840503.png)
Methyl 3-[(2-phenylethyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is a chemical compound with the molecular formula C17H17NO3 . It has a molecular weight of 283.33 . This compound is also known by other names such as “3-(2-Phényléthyl)benzoate de méthyle”, “Benzoic acid, 3-(2-phenylethyl)-, methyl ester”, and "Methyl-3-(2-phenylethyl)benzoat" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a carbonyl group (C=O) and an amino group (NH2) attached to a benzene ring . The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Crystal Engineering
Methyl 2-(carbazol-9-yl)benzoate demonstrates the capability of undergoing phase transitions under high pressure, moving from a structure with eight molecules in the asymmetric unit to a more densely packed structure. This transition underlines the material's potential in crystal engineering applications, where pressure can induce changes in molecular conformation and packing (Johnstone et al., 2010).
Catalysis
Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids have been demonstrated, showcasing a method for the efficient functionalization of benzoic acids. This research opens pathways for the synthesis of complex molecules from simpler substrates, highlighting the potential of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate derivatives in synthetic chemistry (Giri et al., 2007).
Antibacterial Agents
Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, including carbamates with the generic structure similar to this compound, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These findings suggest the potential of such compounds as novel anti-H. pylori agents, presenting a promising avenue for developing new treatments for bacterial infections (Carcanague et al., 2002).
Synthesis Methodologies
An iron-catalyzed benzylation of 1,3-dicarbonyl compounds has been developed, showcasing a method that allows for the synthesis of pharmaceutically interesting compounds, including anticoagulants. This methodology highlights the versatility of this compound derivatives in contributing to the efficient synthesis of complex organic molecules (Kischel et al., 2007).
Safety and Hazards
“Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is classified as a hazardous substance. It has the signal word “Warning” and the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
methyl 3-(2-phenylethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCKIIRLHFEWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


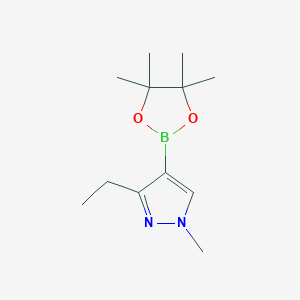

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)
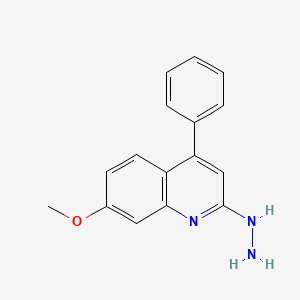
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)
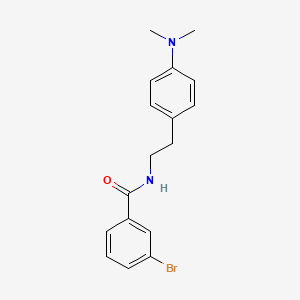
![1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2840432.png)
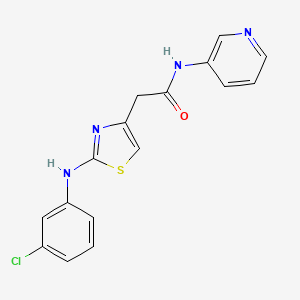
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)
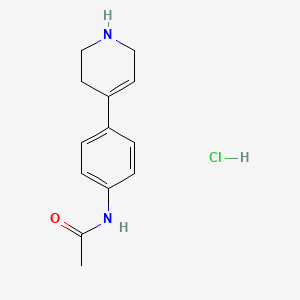
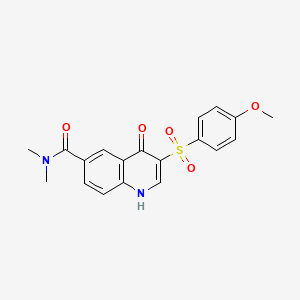
![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide](/img/structure/B2840441.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)